molecular formula C16H14N2S B256238 4-(4-Phenyl-1,3-thiazol-2-yl)benzylamine

4-(4-Phenyl-1,3-thiazol-2-yl)benzylamine

Cat. No.: B256238
M. Wt: 266.4 g/mol
InChI Key: HGZRYLOELFPGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Phenyl-1,3-thiazol-2-yl)benzylamine is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at the 4-position and a benzylamine moiety at the 2-position. Thiazoles are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

[4-(4-phenyl-1,3-thiazol-2-yl)phenyl]methanamine

InChI

InChI=1S/C16H14N2S/c17-10-12-6-8-14(9-7-12)16-18-15(11-19-16)13-4-2-1-3-5-13/h1-9,11H,10,17H2

InChI Key

HGZRYLOELFPGHT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)CN

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key analogues and their structural/functional distinctions:

Compound Key Structural Features Biological/Physical Properties Reference
4-(4-Phenyl-1,3-thiazol-2-yl)benzylamine Benzylamine linked to 4-phenylthiazole. Enhanced solubility due to amine; potential CNS activity.
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate Pyrrole-carboxylate ester with thiazole carbamoyl. Anti-inflammatory activity; ester groups may improve metabolic stability.
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Oxadiazole-methyl substitution on thiazole amine. Cytotoxic activity against cancer cell lines; oxadiazole enhances π-π stacking.
2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride Ethylamine chain instead of benzylamine; dihydrochloride salt. Improved solubility; shorter chain may reduce steric hindrance in binding.
4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone Hydrazone linkage with dimethylaminobenzaldehyde. Tunable electronic properties; potential for pH-dependent reactivity.
N-Phenyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine Biphenyl substitution on thiazole. Increased lipophilicity; may enhance membrane permeability but reduce metabolic stability.
{4-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]phenyl}methanamine Methyl substituent on phenyl ring attached to thiazole. Electron-donating methyl group enhances thiazole stability; potential for improved bioavailability.
2.1 Structural and Electronic Comparisons
  • Thiazole Core Modifications: The unmodified 4-phenylthiazole in the parent compound allows for planar aromatic interactions, critical for binding to hydrophobic pockets in enzymes or receptors. Substituents like oxadiazole (in N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine) add hydrogen-bond acceptors, enhancing interactions with polar residues in active sites .
  • Amine Group Variations :

    • Benzylamine vs. Ethylamine : The benzylamine group in the parent compound offers a balance between flexibility and aromatic stacking, whereas the ethylamine analogue (2-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride) may exhibit faster clearance due to reduced molecular weight .
    • Hydrazone Linkages : The hydrazone derivative () introduces a conjugated system, which could shift absorption spectra and alter redox properties, useful in photodynamic therapies .
2.3 Physicochemical Properties
  • Lipophilicity : Biphenyl-substituted analogues () exhibit higher logP values, favoring blood-brain barrier penetration but increasing metabolic degradation risks .
  • Stability : Electron-donating groups like methyl () stabilize the thiazole ring against oxidative degradation, extending half-life .

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